molecular formula C11H16ClNO2 B565390 rac Benzodioxole-5-butanamine-d3 Etaydrochloride CAS No. 1217180-38-5

rac Benzodioxole-5-butanamine-d3 Etaydrochloride

Cat. No.: B565390
CAS No.: 1217180-38-5
M. Wt: 232.722
InChI Key: LFRHMTZYADABJZ-NIIDSAIPSA-N
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Description

rac Benzodioxole-5-butanamine-d3 Etaydrochloride: is a chemical compound with the molecular formula C11H16ClNO2 and a molecular weight of 232.72. It is a deuterated analog of Benzodioxole-5-butanamine, which is often used in scientific research as a reference standard .

Preparation Methods

The synthesis of rac Benzodioxole-5-butanamine-d3 Etaydrochloride involves several steps, including the introduction of deuterium atoms. The synthetic route typically starts with the preparation of the Benzodioxole ring, followed by the attachment of the butanamine chain. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

rac Benzodioxole-5-butanamine-d3 Etaydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

rac Benzodioxole-5-butanamine-d3 Etaydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a reference standard in analytical chemistry for the identification and quantification of related compounds . In biological research, it is used to study the metabolic pathways and mechanisms of action of similar compounds. In medicine, it is used in the development of new therapeutic agents and in forensic science as a reference standard for drug testing .

Mechanism of Action

The mechanism of action of rac Benzodioxole-5-butanamine-d3 Etaydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

rac Benzodioxole-5-butanamine-d3 Etaydrochloride is unique due to the presence of deuterium atoms, which can influence its chemical and physical properties. Similar compounds include:

    Benzodioxole-5-butanamine: The non-deuterated analog.

    3,4-Methylenedioxy-α-(ethyl-d3)-β-phenylethylamine Hydrochloride: Another deuterated analog with similar structural features.

These compounds share similar chemical structures but may differ in their specific applications and properties.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-4,4,4-trideuteriobutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-2-9(12)5-8-3-4-10-11(6-8)14-7-13-10;/h3-4,6,9H,2,5,7,12H2,1H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRHMTZYADABJZ-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC2=C(C=C1)OCO2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CC(CC1=CC2=C(C=C1)OCO2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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